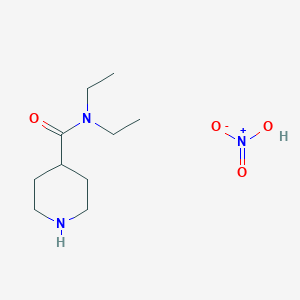

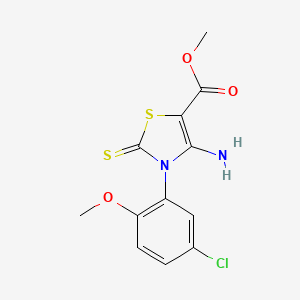

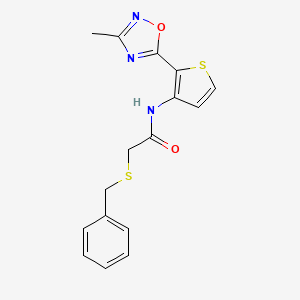

![molecular formula C20H23N5O2S B2535622 N-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-8-(tert-ブチル)-6-オキソ-2,3,4,6-テトラヒドロピリミド[2,1-b][1,3]チアジン-3-カルボキサミド CAS No. 1421499-41-3](/img/structure/B2535622.png)

N-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-8-(tert-ブチル)-6-オキソ-2,3,4,6-テトラヒドロピリミド[2,1-b][1,3]チアジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.

BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性:

- 最近の研究では、この化合物の誘導体が著しい抗がん活性を示すことが明らかになっています。 例えば、化合物5gと6fは、ヒト前立腺癌細胞株DU-145に対して、それぞれIC50値が0.68 μMと0.54 μMという強力な効果を示しました 。これらの知見は、その抗腫瘍特性のさらなる調査が必要であることを示唆しています。

- この化合物は、DU-145細胞における微小管の集合形成を効果的に阻害します。 この阻害は、微小管を標的とする新規抗がん剤の開発に活用できる可能性があります .

有機合成と方法論

この化合物の合成には、興味深い化学が含まれており、有機合成の分野において関連性があります。

C–N結合形成:- 芳香族アルデヒドとo-フェニレンジアミンを使用して、(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンを合成し、C–N結合を形成するための汎用性の高い方法が設計されています。 このアプローチは、この化合物を得るための一般的な安価な経路を提供します .

薬物溶解性と経口吸収の向上

医薬品開発において、溶解性と経口吸収は重要な要素です。以下の点を考慮してください。

溶解性の向上:- 6-メチレン鎖をピペラジンユニットに置き換えるなど、分子設計の変更を加えることで、関連する化合物の水溶解性が大幅に向上しました(pH 1.2で最大19 mg/mL) 。このような改善は、効果的な医薬品を調製するために不可欠です。

- 同じ設計変更により、経口吸収が著しく向上しました。 例えば、改変された化合物のCmaxは、絶食した犬において元の化合物の1100倍高くなりました 。これは、臨床的な可能性を示唆しています。

複素環合成

イミダゾールは、機能性分子において重要な役割を果たします。以下に、関連する側面を示します。

位置選択的合成:- イミダゾールは、さまざまな用途における重要な構成要素です。 置換イミダゾールの位置選択的合成における最近の進歩は、その形成中に形成される結合に焦点を当てています 。この化合物の構造は、これらの取り組みに合致しています。

生化学分析

Biochemical Properties

N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes that rely on kinase activity .

Additionally, N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide may interact with proteins involved in DNA replication and repair, potentially influencing genomic stability and cellular responses to DNA damage . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival .

Furthermore, N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can impact gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, the compound may influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves several key interactions at the molecular level. One primary mechanism is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes .

For instance, the compound may inhibit kinase activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to substrates. This inhibition can disrupt signaling pathways that rely on kinase activity, leading to altered cellular responses . Additionally, N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-8-tert-butyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-20(2,3)15-8-17(26)25-10-12(11-28-19(25)24-15)18(27)21-9-16-22-13-6-4-5-7-14(13)23-16/h4-8,12H,9-11H2,1-3H3,(H,21,27)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDDOWUFWPBSIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)

![5-METHYL-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2535549.png)

![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)

![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2535558.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2535559.png)